REACTION_CXSMILES
|
[Na].S([C:6]1[CH:14]=[CH:13][CH:12]=[C:8]([C:9]([OH:11])=[O:10])[C:7]=1C(O)=O)(O)(=O)=O.S(C1C=C(C(O)=O)C(=CC=1)C(O)=O)(O)(=O)=[O:19].[OH-].[Na+]>[Ni]>[OH:19][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10] |f:3.4,^1:0|
|
Name
|
|
Quantity
|
369 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)C1=C(C(C(=O)O)=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)C=1C=C(C(C(=O)O)=CC1)C(=O)O
|
Name
|
|
Quantity
|
12 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
whilst stirring vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave is closed
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the suspension is removed
|
Type
|
WASH
|
Details
|
the reactor is rinsed with about 1000 ml of water
|
Type
|
ADDITION
|
Details
|
introduced carefully, in the course of 1 hour, into a mixture of 1500 ml of crude concentrated hydrochloric acid and 300 g of ice
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
by warming for two hours at 90° C.
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture is then cooled slowly to room temperature
|
Type
|
FILTRATION
|
Details
|
The crystal slurry which is filtered off
|
Type
|
CUSTOM
|
Details
|
is dried in a vacuum
|
Type
|
CUSTOM
|
Details
|
drying cabinet at 90° C.
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |